molecular formula C18H20F2N2 B12493077 1-(2-fluorobenzyl)-N-(2-fluorophenyl)piperidin-4-amine

1-(2-fluorobenzyl)-N-(2-fluorophenyl)piperidin-4-amine

Cat. No.: B12493077
M. Wt: 302.4 g/mol
InChI Key: GJVLNTCYBAYFDG-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-N-(2-fluorophenyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two fluorine atoms attached to benzyl and phenyl groups, respectively

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-N-(2-fluorophenyl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorobenzyl and Fluorophenyl Groups: The fluorobenzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution.

    Final Coupling Reaction: The final step involves coupling the fluorobenzyl and fluorophenyl groups to the piperidine ring using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(2-fluorobenzyl)-N-(2-fluorophenyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and aryl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-fluorobenzyl)-N-(2-fluorophenyl)piperidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-N-(2-fluorophenyl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

1-(2-fluorobenzyl)-N-(2-fluorophenyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

    1-benzylpiperidin-4-amine: Lacks the fluorine atoms, which may result in different chemical and biological properties.

    N-(2-fluorophenyl)piperidin-4-amine: Contains only one fluorine atom, potentially altering its reactivity and interactions.

    1-(2-chlorobenzyl)-N-(2-chlorophenyl)piperidin-4-amine: Substitutes chlorine for fluorine, which can significantly impact its chemical behavior and applications.

The presence of fluorine atoms in this compound imparts unique properties, such as increased metabolic stability and altered electronic effects, making it distinct from its analogs.

Properties

Molecular Formula

C18H20F2N2

Molecular Weight

302.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C18H20F2N2/c19-16-6-2-1-5-14(16)13-22-11-9-15(10-12-22)21-18-8-4-3-7-17(18)20/h1-8,15,21H,9-13H2

InChI Key

GJVLNTCYBAYFDG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2F)CC3=CC=CC=C3F

Origin of Product

United States

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